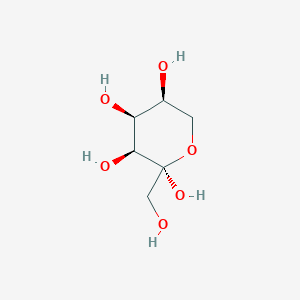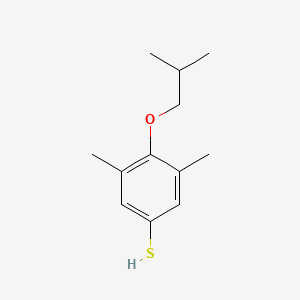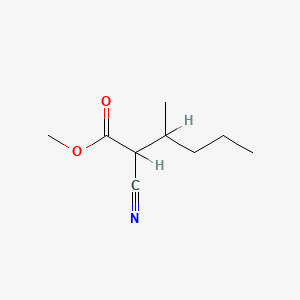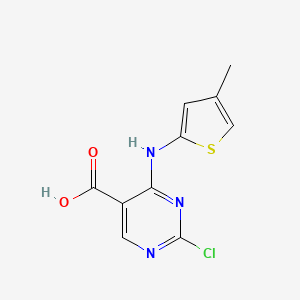
2-Chloro-4-(4-methylthiophen-2-ylamino)pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(4-methylthiophen-2-ylamino)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group, a carboxylic acid group, and a thiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-methylthiophen-2-ylamino)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the chloro and carboxylic acid groups. The thiophene moiety is then attached through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions required for the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(4-methylthiophen-2-ylamino)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA) are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-4-(4-methylthiophen-2-ylamino)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(4-methylthiophen-2-ylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially modulating processes like inflammation or cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a thiophene moiety.
4-(4-Methylthiophen-2-ylamino)pyrimidine-5-carboxylic acid: Lacks the chloro group.
2-Chloro-4-(4-methylphenylamino)pyrimidine-5-carboxylic acid: Contains a phenyl group instead of a thiophene moiety.
Uniqueness
2-Chloro-4-(4-methylthiophen-2-ylamino)pyrimidine-5-carboxylic acid is unique due to the presence of the thiophene moiety, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H8ClN3O2S |
|---|---|
Poids moléculaire |
269.71 g/mol |
Nom IUPAC |
2-chloro-4-[(4-methylthiophen-2-yl)amino]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H8ClN3O2S/c1-5-2-7(17-4-5)13-8-6(9(15)16)3-12-10(11)14-8/h2-4H,1H3,(H,15,16)(H,12,13,14) |
Clé InChI |
RDVAYBMGRXTRRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=C1)NC2=NC(=NC=C2C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



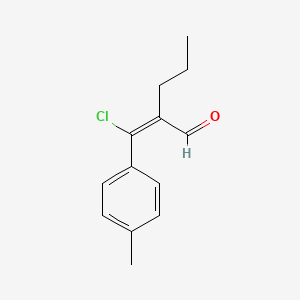


![N-(3,5-difluorobenzyl)-3-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-aMine](/img/structure/B12644039.png)




